

Application Notes and Protocols for the Analytical Determination of Dibutyl Sulfate

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Compound of Interest

Compound Name: *Dibutyl sulfate*

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These application notes provide detailed methodologies for the detection and quantification of **dibutyl sulfate** (DBS), a potential genotoxic impurity (GTI) in pharmaceutical products. The protocols described herein are based on established analytical techniques for analogous alkyl sulfates and related compounds, offering robust starting points for method development and validation in a regulated environment.

Introduction

Dibutyl sulfate ($C_8H_{18}O_4S$) is a dialkyl sulfate that can be present as a process-related impurity in active pharmaceutical ingredients (APIs). Due to its potential as an alkylating agent, DBS is classified as a potential genotoxic impurity and its presence in drug substances must be controlled to levels that ensure patient safety.^{[1][2]} Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines, such as ICH M7, which recommend a Threshold of Toxicological Concern (TTC) for GTIs, often necessitating highly sensitive analytical methods for their control.

This document outlines two primary analytical approaches for the quantification of **dibutyl sulfate**: a High-Performance Liquid Chromatography (HPLC) method with UV detection following derivatization, and a Gas Chromatography-Mass Spectrometry (GC-MS) method.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) after Pre-Column Derivatization

This method is adapted from a validated protocol for the quantification of diethyl sulfate, a structurally related genotoxic impurity. It involves a pre-column derivatization step to enhance the chromophoric properties of **dibutyl sulfate**, allowing for sensitive UV detection.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.

Parameter	Specification
HPLC System	Agilent 1260 Infinity II or equivalent
Detector	UV-Vis Detector
Column	C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A	0.01 M Sodium Dihydrogen Orthophosphate in Water
Mobile Phase B	Acetonitrile
Gradient Elution	Time (min)
0	
15	
20	
22	
25	
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Column Temperature	30 °C
Detection Wavelength	218 nm ^[2]
Run Time	25 minutes

2. Reagents and Standards:

- **Dibutyl sulfate** reference standard (purity ≥ 98%)
- Sodium phenoxide (derivatizing agent)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)

- Methanol (HPLC grade)
- Sodium Dihydrogen Orthophosphate

3. Standard and Sample Preparation:

- Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of **dibutyl sulfate** reference standard. Transfer to a 25 mL volumetric flask and dissolve and dilute to volume with Methanol.
- Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
- Sample Preparation: Accurately weigh a representative portion of the API sample expected to contain **dibutyl sulfate**. Dissolve the sample in a known volume of a suitable solvent (e.g., a mixture of water and acetonitrile).
- Derivatization Procedure: To 1 mL of each standard and sample solution, add 1 mL of a 0.1 M sodium phenoxide solution in methanol. Vortex the mixture and heat at 60 °C for 30 minutes. After cooling to room temperature, the solution is ready for injection.

4. Data Analysis:

- Construct a calibration curve by plotting the peak area of the derivatized **dibutyl sulfate** standards against their known concentrations.
- Perform a linear regression analysis of the calibration curve to determine the equation of the line and the correlation coefficient (R^2).
- Calculate the concentration of **dibutyl sulfate** in the samples based on the calibration curve.

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the HPLC-UV method, based on data for analogous compounds.^{[1][2]}

Parameter	Expected Value
Limit of Detection (LOD)	~ 4 ppm
Limit of Quantification (LOQ)	~ 12 ppm
Linearity (R^2)	> 0.99
Accuracy (Recovery)	90 - 110%
Precision (%RSD)	< 5%

HPLC-UV Experimental Workflow



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Caption: Workflow for HPLC-UV analysis of **dibutyl sulfate**.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides high selectivity and sensitivity for the detection and quantification of **dibutyl sulfate**, leveraging the separation power of gas chromatography and the specificity of mass spectrometric detection. This protocol is based on established methods for other dibutyl esters.[3]

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

Parameter	Specification
GC-MS System	Agilent 7890B GC with 5977A MSD or equivalent
Column	DB-1 or equivalent (30 m x 0.25 mm ID, 0.25 μ m film thickness)
Carrier Gas	Helium at a constant flow of 1.0 mL/min
Inlet Temperature	250 °C
Injection Volume	1 μ L (Splitless mode)
Oven Temperature Program	Initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, hold for 5 minutes.
MS Transfer Line Temp	280 °C
Ion Source Temperature	230 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Acquisition Mode	Selected Ion Monitoring (SIM)
Monitored Ions (m/z)	To be determined from the mass spectrum of dibutyl sulfate (e.g., molecular ion and characteristic fragment ions)

2. Reagents and Standards:

- **Dibutyl sulfate** reference standard (purity \geq 98%)
- Dichloromethane (GC grade)
- n-Hexane (GC grade)

- Anhydrous Sodium Sulfate

3. Standard and Sample Preparation:

- Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of **dibutyl sulfate** reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
- Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with dichloromethane to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
- Sample Preparation (Liquid-Liquid Extraction):
 - Accurately weigh about 500 mg of the API sample into a 15 mL centrifuge tube.
 - Add 5 mL of water to dissolve the sample.
 - Add 5 mL of n-hexane and vortex for 2 minutes.
 - Centrifuge at 3000 rpm for 5 minutes to separate the layers.
 - Carefully transfer the upper organic layer (n-hexane) to a clean tube.
 - Repeat the extraction with another 5 mL of n-hexane and combine the organic extracts.
 - Pass the combined extracts through a small column of anhydrous sodium sulfate to remove any residual water.
 - Evaporate the solvent to a final volume of 1 mL under a gentle stream of nitrogen.
 - Transfer the final extract into a 2 mL GC vial for analysis.

4. Data Analysis:

- Identify **dibutyl sulfate** in the samples by comparing the retention time and the mass spectrum with that of a known standard.

- For quantification, use the SIM mode data. Construct a calibration curve by plotting the peak area of the quantifier ion for the **dibutyl sulfate** standards against their concentrations.
- Perform a linear regression analysis to obtain the calibration equation and R^2 value.
- Calculate the concentration of **dibutyl sulfate** in the samples based on the calibration curve.

Quantitative Data Summary

The following table presents the anticipated quantitative performance for the GC-MS method.

Parameter	Expected Value
Limit of Detection (LOD)	< 1 ppm
Limit of Quantification (LOQ)	~ 2 ppm
Linearity (R^2)	> 0.995
Accuracy (Recovery)	85 - 115%
Precision (%RSD)	< 10%

GC-MS Experimental Workflow



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Caption: Workflow for GC-MS analysis of **dibutyl sulfate**.

Conclusion

The analytical methods detailed in these application notes provide robust frameworks for the detection and quantification of **dibutyl sulfate** in pharmaceutical materials. The choice between the HPLC-UV and GC-MS methods will depend on the specific requirements of the analysis, including the required sensitivity, the nature of the sample matrix, and the availability of instrumentation. Both methods are amenable to validation according to ICH guidelines to ensure their suitability for use in a regulated quality control environment.

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References

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